1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea
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Overview
Description
1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea is a complex organic compound that combines multiple aromatic systems, including naphthalene, benzotriazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of a benzotriazole derivative by reacting 2-naphthylamine with sodium nitrite in the presence of hydrochloric acid to form 2-naphthyl diazonium chloride. This intermediate is then reacted with sodium azide to yield 2-(naphthalen-1-yl)-1,2,3-benzotriazole.
Thiourea Formation: The benzotriazole derivative is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding thiourea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic systems can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(naphthalen-1-yl)-3-(thiophene-2-carbonyl)thiourea: Lacks the benzotriazole moiety, resulting in different chemical properties and applications.
1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]thiourea:
Uniqueness: 1-[2-(naphthalen-1-yl)-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea is unique due to the combination of three distinct aromatic systems, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-naphthalen-1-ylbenzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5OS2/c28-21(20-9-4-12-30-20)24-22(29)23-15-10-11-17-18(13-15)26-27(25-17)19-8-3-6-14-5-1-2-7-16(14)19/h1-13H,(H2,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMAVLDVVNTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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